1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Parallel medicinal chemistry Diversity-oriented synthesis Piperazine scaffold diversification

1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 1261230-14-1, MDL MFCD18380338) is a racemic, orthogonally protected piperazine-2-carboxylic acid building block bearing a 6-bromopyridin-2-yl substituent at N1 and a tert-butoxycarbonyl (Boc) group at N4. With a molecular formula of C₁₅H₂₀BrN₃O₄, a molecular weight of 386.24 g·mol⁻¹, a computed LogP of approximately 2.35–2.50, a predicted carboxylic acid pKa of 2.67 ± 0.20, a topological polar surface area (TPSA) of ~83 Ų, and one undefined stereocenter, the compound is supplied at purities of 95–98% from multiple vendors and is recommended for storage sealed under dry conditions at 2–8 °C.

Molecular Formula C15H20BrN3O4
Molecular Weight 386.24 g/mol
Cat. No. B7897527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Molecular FormulaC15H20BrN3O4
Molecular Weight386.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=CC=C2)Br
InChIInChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)18-7-8-19(10(9-18)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)
InChIKeyHJEPDBNIPDIXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid – Procurement-Grade Structural and Physicochemical Baseline


1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 1261230-14-1, MDL MFCD18380338) is a racemic, orthogonally protected piperazine-2-carboxylic acid building block bearing a 6-bromopyridin-2-yl substituent at N1 and a tert-butoxycarbonyl (Boc) group at N4 [1]. With a molecular formula of C₁₅H₂₀BrN₃O₄, a molecular weight of 386.24 g·mol⁻¹, a computed LogP of approximately 2.35–2.50, a predicted carboxylic acid pKa of 2.67 ± 0.20, a topological polar surface area (TPSA) of ~83 Ų, and one undefined stereocenter, the compound is supplied at purities of 95–98% from multiple vendors and is recommended for storage sealed under dry conditions at 2–8 °C . Three synthetically addressable functional handles—the C2-carboxylic acid, the N4-Boc-protected amine, and the C6′-bromo substituent on the pyridine ring—collectively define its procurement value as a multi-vector diversification scaffold for parallel medicinal chemistry and focused library synthesis [1].

Why 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid Cannot Be Interchanged with Simpler Piperazine Building Blocks


Substituting this compound with structurally proximal analogs—such as tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7) or the fully deprotected 1-(6-bromopyridin-2-yl)piperazine-2-carboxylic acid hydrochloride (CAS 1420784-67-3)—introduces material divergence in the number of available diversification vectors, the sequence of permissible synthetic transformations, and key physicochemical properties including lipophilicity, chromatographic behavior, and acid/base extraction profiles [1]. The target compound uniquely co-locates an aryl bromide cross-coupling handle, a carboxylic acid amenable to amide or ester formation, and an acid-labile Boc protecting group on a single piperazine scaffold; removing or repositioning any one of these three orthogonal reactive sites alters the entire synthetic logic of a library synthesis campaign and retroactively invalidates reaction sequence optimization [1]. The quantitative evidence below demonstrates that the closest commonly stocked alternatives differ by ≥1 reactive handle, ≥44 Da in molecular weight, ≥0.7 LogP units, and fundamentally distinct acid/base partitioning behavior—each difference sufficient to derail a multi-step parallel synthesis workflow reliant on the precise orthogonal protection scheme of the target compound .

1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence


Functional Handle Multiplicity: Three Orthogonal Reactive Sites Enable Simultaneous Three-Vector Diversification Unavailable in the Closest Stocked Analog

The target compound presents three chemically orthogonal reactive handles on a single piperazine scaffold: (i) a C6′-aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) a C2-carboxylic acid for amide/ester/HBTU-mediated coupling, and (iii) an N4-Boc-protected amine that can be unveiled under acidolysis (TFA/DCM or HCl/dioxane) to reveal a secondary amine for further functionalization [1]. The most commonly procured structural neighbor, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7, C₁₄H₂₀BrN₃O₂, MW 342.23), lacks the C2-carboxylic acid entirely, reducing the number of independently addressable diversification vectors from three to two [2]. The fully deprotected 1-(6-bromopyridin-2-yl)piperazine-2-carboxylic acid hydrochloride (CAS 1420784-67-3, C₁₀H₁₃BrClN₃O₂, MW 322.59) likewise offers only two orthogonal handles—the acid and the free amine—but forfeits the acid-labile Boc protection orthogonality that enables chemoselective N4-deprotection in the presence of base-labile or hydrogenolyzable groups elsewhere on the molecule . This difference has direct procurement consequences: a medicinal chemistry team requiring parallel amide library generation at C2 while retaining the Boc group for late-stage N4-diversification cannot use either comparator without additional protection/deprotection steps that increase synthetic step count, reduce overall yield, and compromise library throughput.

Parallel medicinal chemistry Diversity-oriented synthesis Piperazine scaffold diversification

Lipophilicity Differential: Target Compound Occupies a Distinct LogP Regime vs. Non-Carboxylic Acid and Boc-Depleted Analogs, Impacting Chromatographic Purification and Permeability

The target compound has a computed LogP of 2.35–2.50 (XLogP3: 2.6 on PubChem; cLogP: 2.3544 per Leyan; 2.50 per BenchChem) and a TPSA of ~83 Ų [1]. By contrast, the simpler 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3, lacking both the carboxylic acid and Boc groups) registers a LogP of only 1.65, a ΔLogP of approximately –0.7 to –0.9 units relative to the target . This LogP gap translates into substantially different reversed-phase HPLC retention behavior: under typical C18 gradient conditions (5–95% MeCN/H₂O + 0.1% formic acid), a ΔLogP of 0.7 corresponds to an estimated retention time shift of 2–4 minutes, sufficient to alter fraction collection windows and confound automated preparative LC-MS workflows optimized for the target compound . At the other extreme, removal of the polar carboxylic acid (as in Comparator A, CAS 331767-56-7) would be expected to increase LogP, shifting the compound into a higher organic-solvent regime and altering its suitability for aqueous-compatible biological assay formats. The intermediate LogP of the target compound (2.4–2.6) places it within the optimal range for both passive membrane permeability (LogP 1–3) and acceptable aqueous solubility for biochemical assay dosing, a balance that simpler analogs with either lower or higher lipophilicity do not simultaneously achieve .

LogP Chromatographic retention Drug-likeness Permeability prediction

Acid/Base Partitioning: Predicted pKa of 2.67 Enables pH-Dependent Extraction and Purification Not Possible with Non-Carboxylic Acid Piperazine Analogs

The carboxylic acid group at the piperazine C2 position confers a predicted pKa of 2.67 ± 0.20, creating a defined ionization state switch that is entirely absent in the non-carboxylic acid analog tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7) . At pH values above ~4.7, the target compound exists predominantly as the carboxylate anion, rendering it water-soluble and extractable into aqueous base; below pH ~2, it is predominantly neutral and partitions into organic solvents. This enables a simple acid-base workup sequence—dissolve crude reaction mixture in organic solvent, extract product into aqueous NaHCO₃, re-acidify, and back-extract into organic solvent—that is unavailable when the carboxylic acid is absent . In contrast, Comparator A (CAS 331767-56-7) possesses only the weakly basic piperazine N (pKa ~6–8 for the Boc-deprotected form, but Boc-protected N has negligible basicity), providing no practical ionizable handle for pH-swing extraction. The target compound's Boc group introduces further chemoselectivity: under acidic deprotection conditions (e.g., TFA/DCM, 25–50% v/v, 1–4 h at room temperature) the Boc group is cleanly removed while the carboxylic acid remains intact, yielding 1-(6-bromopyridin-2-yl)piperazine-2-carboxylic acid as the TFA salt, which can then be neutralized and used directly in the next coupling step [1]. This orthogonal acid/base behavior—carboxylic acid deprotonation at mild base vs. Boc cleavage at strong acid—is a core differentiator from non-acid analogs and from the pre-deprotected HCl salt (Comparator B, CAS 1420784-67-3), which cannot undergo a chemoselective deprotection sequence at all.

pKa Liquid-liquid extraction Purification strategy Ionizable handle

Aryl Bromide vs. Aryl Chloride Cross-Coupling Reactivity: Lower C-Br Bond Dissociation Energy Confers Superior Oxidative Addition Kinetics in Pd-Catalyzed Transformations

The C6′-bromine substituent on the target compound serves as a premier handle for Pd(0)-catalyzed cross-coupling reactions. The aryl C–Br bond dissociation energy (BDE) is approximately 330–340 kJ·mol⁻¹ (biphenyl-type aryl bromide), compared with approximately 399–406 kJ·mol⁻¹ for the corresponding aryl C–Cl bond [1][2]. This BDE differential of ~60–76 kJ·mol⁻¹ translates into significantly faster oxidative addition rates with Pd(0) catalysts, enabling milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. A direct implication for procurement is that the bromo-substituted target compound can be diversified under conditions (e.g., Pd(PPh₃)₄, 60–80 °C, aqueous Na₂CO₃, 2–6 h) where a hypothetical 6-chloropyridin-2-yl analog would require either substantially higher temperatures (≥100 °C), specialized electron-rich ligands (e.g., SPhos, XPhos), or longer reaction times (12–24 h) to achieve comparable conversion [3]. The bromine atom also provides an adequate leaving group for nucleophilic aromatic substitution (SNAr) with suitably activated nucleophiles, adding a non-Pd-mediated diversification pathway. While no direct head-to-head kinetic comparison of the target compound vs. its 6-chloro analog has been published, the class-level BDE and oxidative addition rate data for aryl bromides vs. aryl chlorides are well-established across the cross-coupling literature and constitute actionable selection criteria for building block procurement [1][3].

Cross-coupling Suzuki-Miyaura Bond dissociation energy Aryl halide reactivity

Racemic Nature Provides Synthetic Versatility and Cost Advantage Over Single-Enantiomer (S)-Configured Analog for Non-Stereoselective Library Applications

The target compound is supplied as a racemate (one undefined stereocenter at the piperazine C2 position, as confirmed by PubChem: Defined Atom Stereocenter Count = 0, Undefined Atom Stereocenter Count = 1), whereas the single-enantiomer (S)-4-(6-bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is also commercially available as a distinct catalog item [1]. For discovery-stage library synthesis where the C2 stereochemistry is not critical to the biological hypothesis—or where diastereomeric resolution is planned at a later stage after the initial screening funnel—the racemic target compound provides identical chemical reactivity (same three orthogonal handles, same cross-coupling performance, same deprotection chemistry) at a substantially lower procurement cost [2]. While precise pricing is vendor-dependent and subject to quotation, the general principle that racemic building blocks cost 30–70% less than their enantiopure counterparts is well-documented in the fine chemicals supply chain and is attributable to the elimination of chiral resolution or asymmetric synthesis steps from the manufacturing route [2]. For users requiring enantiopure material (e.g., for late-stage SAR exploration or co-crystallography studies), the (S)-enantiomer is the appropriate choice; for all other applications—including initial hit expansion, parallel library enumeration, and scaffold validation—the racemic target compound offers functionally equivalent chemistry with superior procurement economics.

Racemic synthesis Enantiopure building blocks Cost-per-reaction Chiral resolution

Thermal Stability and Storage: Predicted Boiling Point Exceeding 540 °C and Recommended 2–8 °C Storage Differentiate Handling Profile from Low-Melting Non-Carboxylic Acid Analogs

The target compound exhibits a predicted boiling point of 543.1 ± 50.0 °C at 760 mmHg and a flash point of 282.3 ± 30.1 °C, with a predicted density of 1.476 ± 0.06 g·cm⁻³ . While the compound does not have a reported experimental melting point (listed as N/A on ChemSrc), its closest structural analog lacking the carboxylic acid—tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7)—has an experimentally determined melting point of 94–98 °C, is supplied as a powder, and is stored at ambient temperature . The presence of the carboxylic acid group in the target compound introduces stronger intermolecular hydrogen bonding (1 H-bond donor, 5–6 H-bond acceptors), which generally elevates melting points and reduces volatility relative to non-acid analogs, consistent with the higher predicted boiling point (Δ ~98 °C vs. Comparator A at 445.3 °C) [1]. The vendor-recommended storage condition of sealed in dry, 2–8 °C reflects prudent handling for a compound bearing both an acid-labile Boc group and a carboxylic acid moiety susceptible to decarboxylation or esterification upon prolonged exposure to heat or moisture . For procurement planning, these data indicate that the target compound requires refrigerated storage logistics and has a more constrained thermal processing window than the ambient-stable, lower-boiling Comparator A, factors that influence shipping cost, shelf-life monitoring, and compatibility with heated reaction screening platforms.

Thermal stability Storage conditions Boiling point Physical state

Optimal Procurement and Deployment Scenarios for 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Three-Dimensional Parallel Library Synthesis Requiring Orthogonal C2, N4, and C6′ Diversification

[1] EvitaChem product literature confirming Boc group compatibility with peptide synthesis and coupling conditions. [2] PubChem comparative structural analysis: CID 60137605 (target) vs. CID 16059046 (Comparator A) vs. AIFChem listing for Comparator B (CAS 1420784-67-3).

Discovery-Stage Fragment Elaboration Where Acid-Base Extractive Workup Replaces Chromatography for Throughput Acceleration

[1] ChemicalBook: predicted pKa 2.67±0.20. [2] RSC Advances, 2015, 5, 93155 for Boc deprotection kinetics under TFA conditions.

Mild-Temperature Cross-Coupling Campaigns Where Thermal Lability of the Boc Group or Carboxylic Acid Precludes High-Temperature Chloroarene Activation

[1] Luo, Y.-R. Handbook of Bond Dissociation Energies (CRC, 2002). [2] OpenStax Organic Chemistry Section 6.8: C–Cl vs. C–Br BDE comparison. Class-level inference from aryl bromide Suzuki-Miyaura conditions literature; no compound-specific thermolysis study located.

Scaffold Validation and Hit Expansion Requiring Cost-Efficient Racemic Building Blocks Prior to Chiral Resolution Commitment

[1] U.S. Patent 5,792,869: diastereomeric salt resolution adds manufacturing complexity. [2] PubChem CID 60137605: stereochemical descriptors confirming racemic nature. BenchChem and EvitaChem catalog cross-listings for both racemate and (S)-enantiomer.

Quote Request

Request a Quote for 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.